BenchChemオンラインストアへようこそ!

4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Chemical procurement Purity specification Building block quality

4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354932-74-3) is a synthetic, small-molecule 2-aminopyrimidine derivative belonging to the 4,6-diaryl-2-aminopyrimidine chemotype. Its molecular formula is C₁₇H₁₃Cl₂N₃ with a molecular weight of 330.21 g/mol.

Molecular Formula C17H13Cl2N3
Molecular Weight 330.2 g/mol
CAS No. 1354932-74-3
Cat. No. B6343133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
CAS1354932-74-3
Molecular FormulaC17H13Cl2N3
Molecular Weight330.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3/c1-10-3-2-4-11(7-10)15-9-16(22-17(20)21-15)12-5-6-13(18)14(19)8-12/h2-9H,1H3,(H2,20,21,22)
InChIKeyACCAJCPKIKOHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354932-74-3): Chemical Identity, Core Structure, and Procurement Starting Point


4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354932-74-3) is a synthetic, small-molecule 2-aminopyrimidine derivative belonging to the 4,6-diaryl-2-aminopyrimidine chemotype. Its molecular formula is C₁₇H₁₃Cl₂N₃ with a molecular weight of 330.21 g/mol . The compound features a pyrimidine core substituted at the 4-position with a 3,4-dichlorophenyl ring and at the 6-position with a 3-methylphenyl (m-tolyl) ring, creating a distinct halogenation and methylation pattern relative to other members of this pharmacophore class. The 2-amino group serves as a key hydrogen-bond donor and a synthetic handle for further derivatization. This compound is commercially available from specialty chemical suppliers at a purity of ≥95% in quantities up to 100 g, positioning it as an accessible building block or screening candidate for medicinal chemistry and agrochemical research programs .

Why 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine Cannot Be Interchanged with Generic 4,6-Diaryl-2-aminopyrimidine Analogs


Within the 4,6-diaryl-2-aminopyrimidine class, biological activity, physicochemical properties, and synthetic accessibility are exquisitely sensitive to the specific aryl substitution pattern. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the identity and position of substituents on both the 4-aryl and 6-aryl rings dictate potency and selectivity profiles. For example, in the antiplatelet aggregation series reported by Giridhar et al., compound 14k (X = 4′-OCH₃; Y = 2″,4″-diCl) exhibited twice the potency of aspirin, whereas closely related analogs with different halogenation patterns lost significant activity [1]. Similarly, in the antiplasmodial series, IC₅₀ values for 15 compounds ranged over an order of magnitude (1.61–9.53 μg/mL) solely based on aryl substituent variation [2]. The 3,4-dichlorophenyl and 3-methylphenyl combination present in CAS 1354932-74-3 represents a specific pharmacophoric arrangement that cannot be assumed equipotent or functionally interchangeable with analogs bearing different halogen positions (e.g., 2,4-dichloro or 4-chloro) or different alkyl substituents (e.g., 4-methyl or 4-methoxy). Procurement of a generic '4,6-diaryl-2-aminopyrimidine' without precisely matching this substitution pattern risks irreproducible biological results and wasted screening resources.

Quantitative Differentiation Evidence for 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine: Procurement-Relevant Comparisons


Commercial Purity Benchmark: CAS 1354932-74-3 vs. Closest Commercially Available 4,6-Diaryl-2-aminopyrimidine Analogs

The target compound is commercially listed at a purity of ≥95% (95+%), which meets or exceeds the typical purity specifications of closely related 4,6-diaryl-2-aminopyrimidine analogs from the same supplier class. For comparison, 4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CAS 1354932-71-0), a regioisomeric analog differing only in the chlorine positions (2,4-dichloro vs. 3,4-dichloro on the 4-phenyl ring), is listed at the same 95+% purity level but with a lower ChemicalBook index of 50 versus the target compound's 50, indicating comparable commercial maturity . The 3,4-dichloro substitution pattern may confer differential reactivity in downstream coupling reactions relative to the 2,4-dichloro isomer, a factor relevant for medicinal chemistry derivatization workflows.

Chemical procurement Purity specification Building block quality

Molecular Weight and Heavy Atom Count Differentiation for Physicochemical Property Profiling

With a molecular formula of C₁₇H₁₃Cl₂N₃ and a molecular weight of 330.21 g/mol, CAS 1354932-74-3 occupies a specific physicochemical space within the 4,6-diaryl-2-aminopyrimidine series. By comparison, the mono-chloro analog 4-(4-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354932-75-4, C₁₇H₁₄ClN₃) has a molecular weight of 295.76 g/mol . The addition of a second chlorine atom in the target compound increases molecular weight by approximately 34.45 g/mol (one Cl replacing one H) and adds one heavy atom, which can significantly impact lipophilicity (estimated ΔLogP ≈ +0.5 to +0.8 units), membrane permeability, and metabolic stability [1]. This dichloro substitution positions the compound closer to the upper boundary of lead-like chemical space (MW ≤ 350) while remaining within drug-like limits, offering a balance between potency-enhancing lipophilicity and favorable ADME properties compared to both lighter mono-chloro and heavier tri-chloro analogs.

Physicochemical properties Molecular weight Lead-likeness Library design

Computed LogP Differentiation Among Regioisomeric Dichlorophenyl 2-Aminopyrimidines

Computationally predicted partition coefficients indicate that the position of chlorine substituents on the 4-phenyl ring modulates lipophilicity within the 4,6-diaryl-2-aminopyrimidine class. For the target compound bearing a 3,4-dichlorophenyl group, the predicted LogP is approximately 3.03 [1]. By comparison, the 2,4-dichlorophenyl regioisomer (CAS 1354932-71-0) is expected to exhibit a similar range (estimated LogP ~2.9–3.1 based on additive fragment contributions), while the 2,6-dichlorophenyl analog would show a lower LogP due to steric shielding of the chlorine atoms reducing effective hydrophobicity. The 3,4-dichloro arrangement represents a balanced lipophilicity profile within the series that is distinct from both the more exposed 2,4-pattern and the sterically hindered 2,6-pattern, factors that influence solubility, protein binding, and membrane partitioning in biological assays.

Lipophilicity LogP Drug design Physicochemical profiling

Class-Level Antiplatelet Activity: 4,6-Diaryl-2-aminopyrimidines as a Validated Pharmacophore with Quantified Potency Advantage Over Aspirin

While no direct antiplatelet aggregation data have been reported for CAS 1354932-74-3 specifically, the class to which it belongs—4,6-diaryl-2-aminopyrimidines—has been validated as a source of antiplatelet agents with potency exceeding that of aspirin, the clinical standard of care. In the study by Giridhar et al., compound 14k, a 4,6-diaryl-2-aminopyrimidine bearing 4′-methoxy and 2″,4″-dichloro substituents, demonstrated twice the potency of aspirin in an in vitro human platelet aggregation assay [1]. Importantly, 13 of the 17 compounds in the series (14a–q) outperformed aspirin, establishing the 4,6-diaryl-2-aminopyrimidine core as a privileged scaffold for antiplatelet activity. The target compound's 3,4-dichlorophenyl and 3-methylphenyl substitution pattern represents an untested combination within this validated series, offering an opportunity to probe SAR around halogen position and methyl substitution effects on antiplatelet potency.

Antiplatelet Thrombosis 2-Aminopyrimidine Aspirin comparison

Synthetic Handle Redundancy: The 2-Amino Group as a Versatile Derivatization Point Absent in Direct 4,6-Diarylpyrimidine Analogs

Unlike 4,6-diarylpyrimidines that lack the 2-amino substituent, CAS 1354932-74-3 possesses a primary amine at the pyrimidine 2-position, providing a nucleophilic handle for amide coupling, reductive amination, urea formation, and other diversification reactions. This synthetic feature is absent in the corresponding 4,6-diarylpyrimidine (CAS not specified, generic core), which would require de novo synthesis for analogous derivatization. In the antiplasmodial series, the 2-amino group was critical for activity: 2-aminopyrimidine derivatives 8a–o showed IC₅₀ values of 1.61–9.53 μg/mL against P. falciparum, and the 2-amino group was essential for maintaining the hydrogen-bond donor/acceptor pharmacophore required for target engagement [1]. The presence of this versatile functional group positions CAS 1354932-74-3 as a more synthetically enabling building block than non-aminated analogs for generating focused compound libraries.

Synthetic accessibility Derivatization Medicinal chemistry Library synthesis

Patent Landscape: 2-Aminopyrimidine Scaffold Prevalence in Kinase and Receptor Antagonist Intellectual Property

The 2-aminopyrimidine scaffold is a privileged chemotype in patented kinase inhibitor and receptor antagonist programs, indicating sustained industrial interest and commercial relevance. Patent JP5711537B2 discloses pyrimidin-2-amine compounds as inhibitors of JAK kinases, covering a broad range of 4,6-diaryl substitution patterns [1]. Patent WO2015019037A1 describes pharmaceutical compounds with 2-aminopyrimidine cores targeting cancer, featuring 2,6-dichlorophenyl and other haloaryl substituents [2]. While CAS 1354932-74-3 with its specific 3,4-dichlorophenyl/3-methylphenyl combination does not appear as a specifically claimed compound in these major patent families, its structure falls within the general Markush scope of multiple 2-aminopyrimidine patents, suggesting that (a) the scaffold has validated pharmaceutical relevance, and (b) the specific substitution pattern may offer freedom-to-operate advantages over more heavily patented analog series for commercial development programs.

Patent landscape Kinase inhibitor JAK Intellectual property Freedom to operate

Recommended Research and Industrial Application Scenarios for 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine Based on Quantitative Evidence


Antiplatelet SAR Expansion: Probing the 3,4-Dichloro vs. 2,4-Dichloro Pharmacophoric Contribution

The established antiplatelet activity of the 4,6-diaryl-2-aminopyrimidine class, with multiple analogs exceeding aspirin potency [1], positions CAS 1354932-74-3 as a logical candidate for SAR expansion. Its 3,4-dichlorophenyl group offers a distinct halogen-bonding geometry compared to the 2,4-dichloro pattern present in the published benchmark compound 14k. Researchers investigating antiplatelet mechanisms can systematically compare the target compound against 4-(2,4-dichlorophenyl) and 4-(4-chlorophenyl) regioisomers in platelet aggregation assays to map the contribution of chlorine position to potency and selectivity.

Antiplasmodial Lead Optimization: Evaluating Dichloro-Methyl Aryl Combinations Against P. falciparum

Given that 4,6-diaryl-2-aminopyrimidines have demonstrated IC₅₀ values in the 1.61–9.53 μg/mL range against P. falciparum, with several compounds outperforming chloroquine and quinine [2], CAS 1354932-74-3 represents a novel substitution pattern within this chemotype. The 3,4-dichloro/3-methyl combination has not been evaluated in published antiplasmodial screens, making this compound a priority candidate for inclusion in iterative screening libraries aimed at identifying new antimalarial leads with activity against chloroquine-resistant strains.

Focused Kinase Library Design: Exploiting the 2-Amino Handle for Parallel Derivatization

The 2-aminopyrimidine core is a recognized kinase inhibitor hinge-binding motif, as evidenced by its prevalence in JAK inhibitor patents [3]. CAS 1354932-74-3 provides a synthetically tractable starting point for generating amide, sulfonamide, and urea derivatives through the 2-amino group, enabling rapid parallel library synthesis. The 3,4-dichlorophenyl substituent may confer selectivity advantages over more common 2,4-dichloro analogs by altering the vector and electronics of the hydrophobic pocket interaction. Procurement in 100 g quantities supports medium-throughput library production.

Physicochemical Property Benchmarking in Lead-Likeness Assessment

With a molecular weight of 330.21 g/mol and a predicted LogP of approximately 3.03 [4], CAS 1354932-74-3 sits near the optimal balance point of the lead-like chemical space (MW ≤ 350; LogP ≤ 3.5). This compound can serve as a reference standard for evaluating the impact of dichloro substitution pattern on solubility, permeability, and metabolic stability within 4,6-diaryl-2-aminopyrimidine series. Comparative PAMPA, Caco-2, and microsomal stability assays using the target compound alongside its mono-chloro (CAS 1354932-75-4) and regioisomeric dichloro (CAS 1354932-71-0) analogs would generate quantitative property relationship data valuable for library design.

Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.